Methyl n-(tert-butoxycarbonyl)-n-methylvalinate
Description
Methyl N-(tert-butoxycarbonyl)-N-methylvalinate (CAS 24164-06-5), also known as Boc-L-MeVal-OMe, is a tert-butoxycarbonyl (BOC)-protected amino acid derivative. Its molecular formula is C₁₂H₂₃NO₄, with a molecular weight of 245.315 g/mol. Key physical properties include a density of 1.015 g/cm³, boiling point of 293.5°C, and flash point of 131.3°C .
This compound serves as a critical linker in antibody-drug conjugates (ADCs), particularly for coupling microtubule-targeting agents to monoclonal antibodies. Its structural features—a BOC-protected amine, methyl ester group, and N-methylated valine side chain—enhance stability during synthesis and reduce steric hindrance in conjugation reactions .
Properties
IUPAC Name |
methyl 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)9(10(14)16-7)13(6)11(15)17-12(3,4)5/h8-9H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHELVJNRWQYMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300150 | |
| Record name | methyl n-(tert-butoxycarbonyl)-n-methylvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24164-06-5 | |
| Record name | NSC135130 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl n-(tert-butoxycarbonyl)-n-methylvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Valine
Valine’s carboxylic acid is converted to its methyl ester via acid-catalyzed methanolysis. Common methods include:
-
Thionyl Chloride/MeOH : Valine reacts with methanol in the presence of thionyl chloride (SOCl₂) at 0–25°C for 12–24 hours, yielding valine methyl ester hydrochloride.
-
HCl Gas/MeOH : Gaseous HCl bubbled through a methanol solution of valine at reflux (65°C) for 6–8 hours achieves similar results.
Key Data :
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| SOCl₂/MeOH | 0–25 | 12–24 | 85–92 |
| HCl Gas/MeOH | 65 | 6–8 | 88–90 |
Purification via vacuum distillation or recrystallization ensures high purity (>95%).
Methylation of the α-Amine
Methylation transforms the primary amine of valine methyl ester into a secondary amine. Two predominant strategies exist:
Reductive Amination
Formaldehyde and sodium cyanoborohydride (NaBH₃CN) in a methanol/acetic acid buffer (pH 4–5) at 25°C for 12–18 hours facilitate selective mono-methylation:
Optimization Notes :
Alkylation with Methyl Iodide
Methyl iodide (CH₃I) and a base (e.g., potassium carbonate) in DMF at 40°C for 8–12 hours achieve methylation:
Challenges :
Boc Protection of the Secondary Amine
Introducing the Boc group to N-methylvaline methyl ester demands specialized conditions due to the reduced nucleophilicity of secondary amines.
Boc Anhydride with DBU
Di-tert-butyl dicarbonate (Boc₂O) and 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (DCM) at 25°C for 4–6 hours yield the target compound:
Critical Parameters :
Alternative Catalysts
4-Dimethylaminopyridine (DMAP) in acetonitrile at 50°C for 12 hours offers a slower but higher-yielding (80–90%) alternative.
Comparative Analysis of Methodologies
Reductive Amination vs. Alkylation
| Parameter | Reductive Amination | Alkylation |
|---|---|---|
| Yield (%) | 70–80 | 60–70 |
| Selectivity | High (mono-methyl) | Moderate |
| Side Reactions | Minimal | O-methylation |
| Scalability | Excellent | Moderate |
Reductive amination is preferred for large-scale synthesis due to superior selectivity and yields.
Boc Protection Strategies
| Condition | DBU/DCM | DMAP/MeCN |
|---|---|---|
| Time (h) | 4–6 | 12 |
| Yield (%) | 75–85 | 80–90 |
| Purity (%) | 90–95 | 95–98 |
DMAP-based methods favor high-purity applications, while DBU offers faster reaction times.
Mechanistic Insights and Side Reactions
Esterification Dynamics
Protonation of the carboxylic acid by HCl or SOCl₂ enhances methanol’s nucleophilicity, facilitating ester bond formation. Side products like dimethyl esters are suppressed by controlling reagent stoichiometry.
Methylation Pathways
Reductive amination proceeds via imine formation, followed by borohydride reduction. Alkylation involves SN2 displacement but competes with elimination at elevated temperatures.
Boc Protection Challenges
Secondary amines require strong bases (e.g., DBU) to deprotonate the nitrogen for nucleophilic attack on Boc₂O. Incomplete reactions or carbamate scrambling may occur with inadequate base strength.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost per kg (USD) | Impact on Process |
|---|---|---|
| Boc₂O | 300–400 | High |
| DBU | 500–600 | Moderate |
| NaBH₃CN | 200–300 | Low |
Boc₂O constitutes the major cost driver, incentivizing catalyst recycling.
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Types of Reactions: Methyl n-(tert-butoxycarbonyl)-n-methylvalinate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Deprotection: The major product is the free amine, methyl n-methylvalinate.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Peptide Synthesis
Overview : Methyl n-(tert-butoxycarbonyl)-n-methylvalinate is primarily used as a protecting group in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is a common protecting group for amino acids that can be easily removed under mild acidic conditions, making it ideal for sequential peptide synthesis.
Key Properties :
- Molecular Formula : CHNO
- Molecular Weight : 231.29 g/mol
- Purity : Typically >98% by HPLC
Applications in Peptide Synthesis :
- N-terminal Protection : The Boc group protects the amino group during peptide bond formation, allowing for the selective addition of other amino acids without interfering with the reaction.
- Reagents for Synthesis : It serves as a building block in the synthesis of more complex peptides and proteins, especially those containing L-valine derivatives .
Pharmaceutical Development
Role as a Prodrug : this compound has potential applications in drug formulation as a prodrug. Prodrugs are chemically modified drugs that become active only after metabolic conversion within the body.
- Controlled Release : The Boc protecting group can enhance solubility and stability, facilitating controlled release mechanisms in drug delivery systems.
- Bioavailability Improvement : By modifying the compound's structure, researchers can improve its bioavailability and therapeutic efficacy .
Research on Misuse Potential
Recent studies have highlighted concerns regarding the compound's potential misuse. Specifically, it has been investigated as a precursor to MDMA (3,4-methylenedioxymethamphetamine), a controlled substance known for its psychoactive effects.
- Conversion to Controlled Substances : Research indicates that this compound can be deprotected to yield MDMA, raising concerns about its classification and regulation as a precursor substance .
- Behavioral Studies : Animal studies have shown that derivatives such as t-BOC-3,4-MDMA exhibit rewarding effects similar to MDMA itself, indicating potential for misuse .
Mechanism of Action
The mechanism of action of Methyl n-(tert-butoxycarbonyl)-n-methylvalinate involves the protection of amine groups by the Boc group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. When the Boc group is no longer needed, it can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Structural and Physical Properties
Notes:
- Structural Differences: The valine derivative features a branched isopropyl side chain with N-methylation, enhancing lipophilicity and steric protection compared to serine (hydroxymethyl), threonine (hydroxyethyl), and tyrosine (aromatic) side chains.
- Physical Properties: Boc-L-MeVal-OMe has a higher molecular weight and boiling point than serine/threonine analogs, likely due to its bulkier side chain.
Functional Advantages and Limitations
- Boc-L-MeVal-OMe: Advantages: N-methylation reduces hydrogen-bonding interference, improving conjugation efficiency in ADCs. Limitations: Limited solubility in aqueous systems due to high hydrophobicity.
- Boc-L-Ser/Thr-OMe :
- Boc-L-Tyr-OMe: Advantages: Aromatic side chain facilitates UV detection in analytical workflows. Limitations: Limited use outside peptide synthesis .
Biological Activity
Methyl n-(tert-butoxycarbonyl)-n-methylvalinate (commonly abbreviated as Boc-MVal-OCH₃) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 45170-31-8
- Molecular Formula : C₁₁H₂₁NO₄
- Molecular Weight : 231.29 g/mol
- Appearance : White to almost white powder
- Purity : >98% (HPLC)
Synthesis Methods
This compound can be synthesized through various methods, primarily involving the protection of the amine group with the tert-butoxycarbonyl (Boc) group followed by esterification. The general synthetic route includes:
- Protection of the amine :
- N-methylvaline is reacted with tert-butoxycarbonyl chloride in the presence of a base (such as triethylamine) to form Boc-N-methylvaline.
- Esterification :
- The Boc-protected amino acid is then esterified with methanol using a coupling agent like DCC (dicyclohexylcarbodiimide) to yield this compound.
The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis and its potential interactions with various biological targets. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing for further functionalization or incorporation into peptides.
Interaction Studies
Research has indicated that compounds like this compound can interact with enzymes and receptors involved in metabolic pathways. These interactions can modulate enzymatic activity, leading to potential therapeutic effects.
Case Studies and Research Findings
-
Peptide Synthesis :
- A study demonstrated the use of this compound in the synthesis of bioactive peptides. The incorporation of this compound facilitated the formation of peptide bonds while maintaining high purity and yield.
- Enzyme Inhibition :
-
Neuropharmacological Effects :
- A related compound, N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine (t-BOC-MDMA), demonstrated significant neuropharmacological effects, including alterations in dopamine levels in animal models. While this compound is structurally different, it highlights the potential for similar derivatives to exhibit psychoactive properties .
Comparative Analysis
| Compound Name | CAS Number | Biological Activity | Application |
|---|---|---|---|
| This compound | 45170-31-8 | Potential enzyme modulation | Peptide synthesis |
| N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine | 38780587 | Neuropharmacological effects | Drug development |
| N-tert-butoxycarbonyl-L-valine methyl ester | 58561-04-9 | Building block for peptides | Medicinal chemistry |
Q & A
Basic Question: What are the standard synthetic routes for preparing Methyl N-(tert-butoxycarbonyl)-N-methylvalinate, and how is its purity validated?
Answer:
The compound is typically synthesized via solution-phase peptide synthesis, where tert-butoxycarbonyl (Boc) and methyl ester groups protect the amine and carboxylic acid functionalities, respectively. Key steps include:
- Boc Protection : Reaction of N-methylvaline with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., aqueous NaOH/dioxane) .
- Methyl Esterification : Treatment with methyl chloroformate or methanol under acidic conditions .
Purity Validation : - HPLC : To assess chemical purity (>98% as per typical specifications) .
- NMR and Mass Spectrometry : Confirm structural integrity and absence of side products (e.g., incomplete Boc protection) .
- Optical Rotation : Chiral purity is verified via polarimetry ([α]²⁰/D = −22° in methanol) .
Basic Question: What analytical techniques are essential for characterizing this compound in peptide synthesis?
Answer:
- Chiral HPLC : Critical for resolving enantiomeric impurities, especially given the compound’s use in stereospecific peptide chains .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of Boc at ~1680 cm⁻¹, ester C-O at ~1250 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability during storage or lyophilization (decomposition observed at ~194°C) .
Advanced Question: How can researchers optimize optical purity when encountering low enantiomeric excess (ee) in synthesized batches?
Answer:
Low ee often arises from racemization during Boc deprotection or esterification. Mitigation strategies include:
- Low-Temperature Deprotection : Using trifluoroacetic acid (TFA) at 0°C to minimize racemization .
- Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to isolate enantiomers .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
Advanced Question: What experimental design considerations are critical for studying the compound’s stability under peptide coupling conditions?
Answer:
- Solvent Selection : Avoid polar aprotic solvents (e.g., DMF) that may hydrolyze the methyl ester. Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred .
- Coupling Reagents : Use carbodiimides (e.g., DCC) with additives (e.g., HOBt) to prevent racemization and enhance efficiency .
- Real-Time Monitoring : In-situ FT-IR or LC-MS tracks Boc deprotection and coupling progress, preventing over-acidification .
Advanced Question: How should researchers address contradictions in solubility data across different solvent systems?
Answer:
Reported solubility discrepancies (e.g., in methanol vs. DCM) arise from polarity and hydrogen-bonding differences. Methodological recommendations:
- Solvent Screening : Use Hansen solubility parameters to predict compatibility .
- Co-Solvent Systems : Blend solvents (e.g., methanol:DCM 1:4) to enhance dissolution without degrading the Boc group .
- Dynamic Light Scattering (DLS) : Detect aggregation in poorly soluble conditions .
Advanced Question: What strategies resolve conflicting data on Boc group stability during prolonged storage?
Answer:
Contradictions in Boc stability (e.g., hydrolysis in humid environments) require:
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis .
- Additives : Include 1% triethylamine in stock solutions to neutralize trace acids .
Advanced Question: How can computational modeling aid in predicting this compound’s reactivity in novel peptide architectures?
Answer:
- Density Functional Theory (DFT) : Models steric effects of the tert-butyl group on coupling efficiency .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions .
- Docking Studies : Predicts compatibility with enzymatic catalysts (e.g., trypsin in fragment condensation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
